
4-(10-Bromodecyl)-4'-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(10-Bromodecyl)-4’-methyl-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by a biphenyl core substituted with a bromodecyl chain and a methyl group. The presence of the bromine atom makes it a versatile intermediate in organic synthesis, particularly in the formation of various functionalized biphenyl derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(10-Bromodecyl)-4’-methyl-1,1’-biphenyl typically involves the bromination of a decyl chain followed by its attachment to a biphenyl core. One common method includes the reaction of 4’-methyl-1,1’-biphenyl with 10-bromodecanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 4-(10-Bromodecyl)-4’-methyl-1,1’-biphenyl may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microreactor technology can enhance the efficiency of the bromination process and ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(10-Bromodecyl)-4’-methyl-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of decyl-substituted biphenyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry: 4-(10-Bromodecyl)-4’-methyl-1,1’-biphenyl is used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various substitution reactions makes it valuable in the preparation of functionalized biphenyls for use in materials science and organic electronics .
Biology and Medicine: In biological research, this compound is used to study the interactions of brominated biphenyls with biological macromolecules.
Industry: Industrially, 4-(10-Bromodecyl)-4’-methyl-1,1’-biphenyl is used in the production of advanced materials, including liquid crystals and polymers. Its unique structure allows for the modification of material properties, making it useful in the development of high-performance materials .
Mécanisme D'action
The mechanism of action of 4-(10-Bromodecyl)-4’-methyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This compound can also interact with cellular membranes, affecting their fluidity and permeability .
Comparaison Avec Des Composés Similaires
- **4-[(10-Bromodecyl)oxy]benzaldehyde
- **N-(10-Bromodecyl)-4-methylbenzenesulfonamide
- **(10-Bromodecyl)benzene
Comparison: Compared to these similar compounds, 4-(10-Bromodecyl)-4’-methyl-1,1’-biphenyl is unique due to its biphenyl core, which provides additional stability and versatility in chemical reactions
Propriétés
Numéro CAS |
919488-37-2 |
|---|---|
Formule moléculaire |
C23H31Br |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
1-(10-bromodecyl)-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C23H31Br/c1-20-11-15-22(16-12-20)23-17-13-21(14-18-23)10-8-6-4-2-3-5-7-9-19-24/h11-18H,2-10,19H2,1H3 |
Clé InChI |
CKBUJUGIFCEPGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12620759.png)
![4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620760.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile](/img/structure/B12620782.png)
![(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane](/img/structure/B12620789.png)
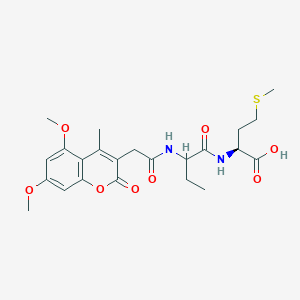


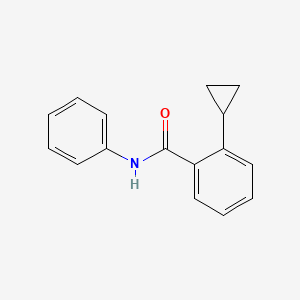
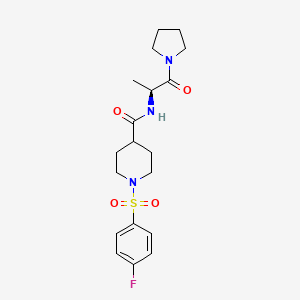
![[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12620822.png)
![9-Chlorobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12620826.png)
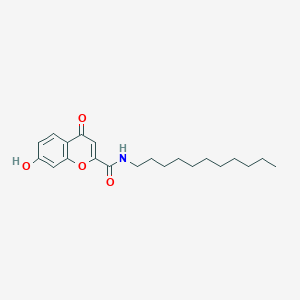
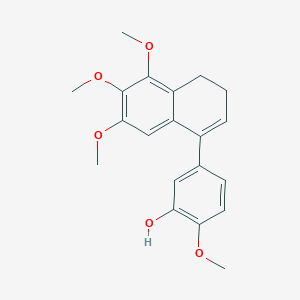
![Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-](/img/structure/B12620843.png)
